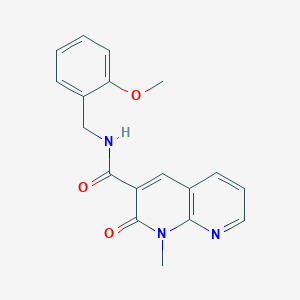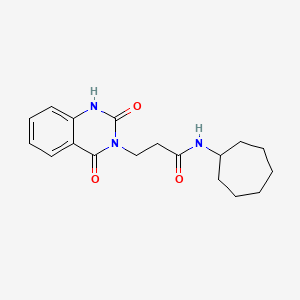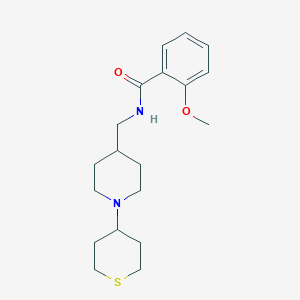
N-(2-methoxybenzyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxybenzyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C18H17N3O3 and its molecular weight is 323.352. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Novel Heterocyclic Systems
Research has demonstrated the compound's utility in the synthesis of new heterocyclic systems, with potential implications for drug design and discovery. For instance, Deady and Devine (2006) explored the Hofmann rearrangement and subsequent reactions of a related compound to produce novel heterocycles, showcasing typical pyrrole-type reactivity and highlighting a new route for heterocyclic synthesis Novel annulated products from aminonaphthyridinones.
Binding and Molecular Docking Studies
The compound and its derivatives have been investigated for their binding properties through molecular docking studies. Vennila et al. (2020) synthesized a series of dibenzo[b,h][1,6]naphthyridinecarboxamides, demonstrating significant anticancer activity through binding studies against the A549 cell line. Molecular docking provided insights into the dibenzo[b,h][1,6]naphthyridine scaffold's utility in drug discovery, particularly as inhibitors of the PDK1 kinase Structure-based design, synthesis, biological evaluation, and molecular docking of novel 10-methoxy dibenzo[b,h][1,6]naphthyridinecarboxamides.
Antibacterial and Antifungal Activities
The exploration of the compound's derivatives has extended to antibacterial and antifungal applications. Helal et al. (2013) synthesized a series of 2-(6-methoxy-2-naphthyl)propionamide derivatives, demonstrating significant antibacterial and antifungal activities comparable to standard agents like Ampicillin and Flucanazole. This study underscores the potential of such derivatives in antimicrobial drug development Synthesis and characterization of new types of 2-(6-methoxy-2-naphthyl)propionamide derivatives as potential antibacterial and antifungal agents.
Cytotoxic Activity
Investigations into the compound's cytotoxic activity have revealed promising results against cancer cell lines. Deady et al. (2005) extended their work on carboxamides derived from benzo[b][1,6]naphthyridin-(5H)ones, identifying compounds with potent cytotoxicity against murine leukemia and lung carcinoma cell lines. This research highlights the compound's potential in cancer therapy, particularly through the synthesis of carboxamide derivatives Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones.
Wirkmechanismus
Target of Action
The primary target of N-(2-methoxybenzyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is the serotonin 5-HT2A/2C receptors . This compound acts as a potent agonist for these receptors, which play a crucial role in various physiological functions, including mood regulation, cognition, and perception .
Mode of Action
this compound interacts with its targets, the 5-HT2A/2C receptors, by binding to them and activating them . This activation results in a series of intracellular events, leading to the release of various neurotransmitters such as dopamine, serotonin, and glutamate .
Biochemical Pathways
The activation of 5-HT2A/2C receptors by this compound affects several biochemical pathways. It increases the release of dopamine, serotonin, and glutamate . These neurotransmitters are involved in various physiological processes, including mood regulation, cognition, and perception .
Pharmacokinetics
Similar compounds have been shown to penetrate the brain tissue relatively slowly, indicating that this compound may have similar properties
Result of Action
The activation of 5-HT2A/2C receptors by this compound leads to various molecular and cellular effects. It induces significant inhibitory effects on motor performance and attenuates sensorimotor gating . It also affects short-term memory, locomotor function, and anxiety, which seem to be the result of complex interactions between neurotransmitter pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the temperature of the testing environment can affect the drug’s pharmacokinetics and pharmacodynamics
Biochemische Analyse
Biochemical Properties
The N-2-methoxybenzyl group significantly increases the in vitro cytotoxicity of 2C phenethylamines drugs in both cell lines . This compound exhibits high binding affinity for 5-HT 2A/C serotonin receptors . The changes in neurotransmitter levels may be related to its affinity for 5-HT 2A receptor .
Cellular Effects
N-(2-methoxybenzyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide has been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has been associated with severe adverse reactions including cases of acute intoxication, with brain and liver toxicity .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a potent serotonin 5-HT2A receptor agonist hallucinogen .
Temporal Effects in Laboratory Settings
It has been observed that the presence of the N-2-methoxybenzyl group significantly increased the in vitro cytotoxicity of 2C phenethylamines drugs in both cell lines .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . It has been observed that this compound shows hallucinogenic activity in a wide range of doses .
Transport and Distribution
It is known that this compound exhibits high binding affinity for 5-HT 2A/C serotonin receptors .
Subcellular Localization
It is known that this compound exhibits high binding affinity for 5-HT 2A/C serotonin receptors .
Eigenschaften
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-21-16-12(7-5-9-19-16)10-14(18(21)23)17(22)20-11-13-6-3-4-8-15(13)24-2/h3-10H,11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXRARLWVAYTESJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NCC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B2603901.png)


![2-Chloro-6-[(piperidin-1-yl)carbonyl]pyridine](/img/structure/B2603907.png)
![3-(3,5-dimethylphenyl)-6-methyl-2-(methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2603908.png)
![2-[[4-(4-Fluorophenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2603911.png)
![[4-(1-Aminocyclopropyl)piperidin-1-yl]-(8-fluoro-3,4-dihydro-2H-chromen-4-yl)methanone;hydrochloride](/img/structure/B2603912.png)

![2-chloro-N-[(3,4-dihydro-2H-1-benzopyran-6-yl)(phenyl)methyl]pyridine-4-carboxamide](/img/structure/B2603915.png)


![4-Aminopyrazolo[1,5-a][1,3,5]triazine-8-carboxylic acid](/img/structure/B2603921.png)

